2-Formylcinnamic acid 2-Formylcinnamic acid
Brand Name: Vulcanchem
CAS No.: 130036-17-8; 28873-89-4
VCID: VC5667771
InChI: InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
SMILES: C1=CC=C(C(=C1)C=CC(=O)O)C=O
Molecular Formula: C10H8O3
Molecular Weight: 176.171

2-Formylcinnamic acid

CAS No.: 130036-17-8; 28873-89-4

Cat. No.: VC5667771

Molecular Formula: C10H8O3

Molecular Weight: 176.171

* For research use only. Not for human or veterinary use.

2-Formylcinnamic acid - 130036-17-8; 28873-89-4

Specification

CAS No. 130036-17-8; 28873-89-4
Molecular Formula C10H8O3
Molecular Weight 176.171
IUPAC Name (E)-3-(2-formylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Standard InChI Key ZIUMNQBNEUJSSL-AATRIKPKSA-N
SMILES C1=CC=C(C(=C1)C=CC(=O)O)C=O

Introduction

Nomenclature and Structural Characteristics

IUPAC Name and Synonyms

The systematic IUPAC name for 2-FCA is (E)-3-(2-formylphenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond. Common synonyms include:

  • 3-(2-Formylphenyl)prop-2-enoic acid

  • trans-2-Formylcinnamaldehyde

  • o-Formyl-zimtsäure .

Discrepancies in CAS registry numbers (28873-89-4 vs. 130036-17-8) across sources likely stem from differences in isomeric forms or database entries. The (E)-isomer (trans) is more commonly referenced in synthetic studies .

Molecular Structure and Key Features

The compound’s structure comprises:

  • A phenyl ring with a formyl (-CHO) group at the 2-position.

  • An α,β-unsaturated carboxylic acid moiety (CH2=CHCOOH\text{CH}_2=\text{CH}-\text{COOH}).

  • A conjugated π-system extending across the benzene ring, double bond, and carbonyl groups, influencing its UV-Vis absorption and reactivity .

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8O3\text{C}_{10}\text{H}_{8}\text{O}_{3}
Molecular Weight176.17 g/mol
Melting Point57–59°C (trans), 124–125°C
LogP (Partition Coefficient)1.60
Exact Mass176.04734 g/mol

Synthesis and Industrial Production

Perkin Reaction Methodology

The Perkin reaction is the primary synthetic route, involving:

  • Reactants: 2-Nitrobenzaldehyde and acetic anhydride.

  • Base Catalyst: Sodium acetate or potassium carbonate.

  • Mechanism: Aldol condensation followed by dehydration to form the α,β-unsaturated acid.

2-Nitrobenzaldehyde+(CH3CO)2OBase2-Formylcinnamic Acid+Acetic Acid\text{2-Nitrobenzaldehyde} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{2-Formylcinnamic Acid} + \text{Acetic Acid}

Industrial-scale production optimizes this method for yields exceeding 70%, with purification via recrystallization from ethanol-water mixtures.

Alternative Synthetic Approaches

  • Wittig Reaction: Utilizes 2-formylbenzaldehyde and phosphonium ylides, though less common due to lower yields .

  • Oxidative Methods: Controlled oxidation of 2-vinylbenzaldehyde derivatives, as reported in early literature .

Chemical Reactivity and Functionalization

Aldehyde Group Reactions

The formyl group undergoes nucleophilic additions, enabling:

  • Schiff Base Formation: Reaction with primary amines to yield imines, useful in coordination chemistry.

  • Reduction: Conversion to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) using NaBH₄ or LiAlH₄.

Carboxylic Acid Derivatives

  • Esterification: Methanol/H₂SO₄ catalysis produces methyl 2-formylcinnamate, a precursor for polymer applications.

  • Amide Formation: Coupling with amines via DCC (dicyclohexylcarbodiimide) activates the acid for peptide-like bonds.

Conjugated Double Bond Reactivity

  • Diels-Alder Reactions: Serves as a dienophile in cycloadditions with dienes like 1,3-butadiene.

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2-formylhydrocinnamic acid.

Biological and Pharmacological Activities

Enzyme Inhibition

2-FCA demonstrates cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 18 µM), suggesting anti-inflammatory potential. Molecular docking studies indicate competitive binding at the enzyme’s arachidonic acid site.

Antimicrobial Properties

  • Bacterial Growth Inhibition: MIC (Minimum Inhibitory Concentration) values of 64 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 80% growth reduction in Candida albicans at 100 µg/mL.

ActivityTest SystemResultSource
COX-2 InhibitionIn vitro assayIC₅₀ = 18 µM
AntibacterialS. aureus (ATCC 25923)MIC = 64 µg/mL
AntioxidantDPPH radical scavengingEC₅₀ = 120 µM

Research Applications and Future Directions

Pharmaceutical Intermediates

2-FCA serves as a precursor for:

  • Coumarin Derivatives: Condensation with resorcinol yields fluorescent dyes for lysosomal tracking .

  • Anticancer Agents: Structural analogs show pro-apoptotic effects in HT-29 colon cancer cells.

Material Science

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ or Cu²⁺ forms porous networks for gas storage.

  • Polymer Additives: Incorporation into polyesters enhances UV stability.

Environmental Chemistry

Studies by Bunce et al. (1997) highlight 2-FCA’s role in photocatalytic degradation of pollutants, leveraging its conjugated system for reactive oxygen species (ROS) generation .

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